molecular formula C15H23Cl2N4O3PS B12718062 Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(phenylmethyl), P-oxide CAS No. 97139-52-1

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(phenylmethyl), P-oxide

Cat. No.: B12718062
CAS No.: 97139-52-1
M. Wt: 441.3 g/mol
InChI Key: WXUJKYXCMAQRDM-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide is a complex chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of a thiourea group, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide involves multiple steps. Typically, the process begins with the preparation of the oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the thiourea and hydroxy groups under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced synthesis techniques ensures the production of high-quality Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide on a large scale.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.

Major Products

Scientific Research Applications

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to interact with DNA, leading to potential anticancer effects. The oxazaphosphorin ring and thiourea group contribute to its overall biological activity by modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide
  • Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide

Uniqueness

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl), P-oxide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

97139-52-1

Molecular Formula

C15H23Cl2N4O3PS

Molecular Weight

441.3 g/mol

IUPAC Name

3-benzyl-1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxythiourea

InChI

InChI=1S/C15H23Cl2N4O3PS/c16-7-9-20(10-8-17)25(23)19-14(6-11-24-25)21(22)15(26)18-12-13-4-2-1-3-5-13/h1-5,14,22H,6-12H2,(H,18,26)(H,19,23)

InChI Key

WXUJKYXCMAQRDM-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=S)NCC2=CC=CC=C2)O)N(CCCl)CCCl

Origin of Product

United States

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